molecular formula C14H16N4O2S B11047169 N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide

N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide

Cat. No.: B11047169
M. Wt: 304.37 g/mol
InChI Key: WQUITCPFPXMADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE is a synthetic compound that features a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-N’,N’'-DIPROPIONYLGUANIDINE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse range of applications in various fields of scientific research .

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-[N'-(1,3-benzothiazol-2-yl)-N-propanoylcarbamimidoyl]propanamide

InChI

InChI=1S/C14H16N4O2S/c1-3-11(19)16-13(17-12(20)4-2)18-14-15-9-7-5-6-8-10(9)21-14/h5-8H,3-4H2,1-2H3,(H2,15,16,17,18,19,20)

InChI Key

WQUITCPFPXMADZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC2=CC=CC=C2S1)NC(=O)CC

Origin of Product

United States

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